Dicyclohexylphosphinyl Chloride

Description

Contextualization within Modern Organophosphorus Compound Research

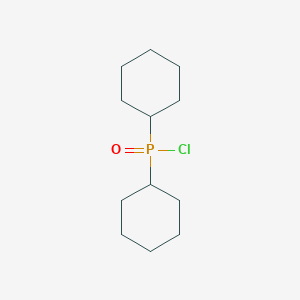

Modern research in organophosphorus chemistry often focuses on the synthesis and properties of compounds where phosphorus is in the +3 or +5 oxidation state. wikipedia.org Dicyclohexylphosphinyl chloride, with its central phosphorus atom bonded to two cyclohexyl groups, an oxygen atom, and a chlorine atom, is a phosphorus(V) compound. nih.govwikipedia.org Its structure, featuring bulky cyclohexyl groups, imparts specific steric and electronic properties that are of interest in contemporary research. These properties influence its reactivity and its utility as a precursor for synthesizing more complex phosphine (B1218219) ligands, which are crucial in various catalytic processes. chemicalbook.comlookchem.com

The development of novel organophosphorus compounds is driven by the need for more efficient and selective catalysts for chemical reactions. Researchers are particularly interested in ligands that can fine-tune the activity of metal catalysts, and this compound serves as a valuable starting material for creating such ligands. koreascience.kr

Significance in Catalysis and Organic Synthesis Research

This compound is a key reagent in the synthesis of various organophosphorus compounds used in catalysis and organic synthesis. It is a precursor to a variety of phosphine ligands, which are essential components in many transition-metal-catalyzed cross-coupling reactions. chemicalbook.comlookchem.com These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in the pharmaceutical and fine chemical industries. koreascience.kr

The bulky and electron-donating nature of the dicyclohexylphosphino group, which can be introduced using this compound, can enhance the catalytic activity and stability of metal complexes. For example, it is a starting material for the synthesis of dicyclohexylphosphine (B1630591) oxide and other specialized phosphine ligands. chemicalbook.comchemicalbook.com These ligands, in turn, are used to prepare palladium catalysts for cross-coupling reactions. chemicalbook.com The ability to create sterically hindered and electronically rich ligands from this chloride is a significant aspect of its utility in modern chemical research. koreascience.kr

Structure

3D Structure

Properties

IUPAC Name |

[chloro(cyclohexyl)phosphoryl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYSIUYOULVHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=O)(C2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15873-72-0 | |

| Record name | Dicyclohexylphosphinyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Dicyclohexylphosphinyl Chloride

Established Industrial and Laboratory Preparations

The primary and most well-documented method for synthesizing dicyclohexylphosphinyl chloride involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362). This approach is widely utilized in both industrial and laboratory settings.

Synthesis via Reaction of Phosphorus Trichloride with Cyclohexylmagnesium Chloride

The reaction of phosphorus trichloride (PCl₃) with cyclohexylmagnesium chloride (C₆H₁₁MgCl) stands as a cornerstone for the production of this compound. This Grignard reaction, while effective, is often accompanied by the formation of byproducts, necessitating careful control of reaction conditions.

The synthesis proceeds by the dropwise addition of the Grignard reagent to a solution of phosphorus trichloride, typically in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is exothermic and requires cooling to maintain a controlled temperature, often between 0 and 25°C, to minimize the formation of the trisubstituted product, tricyclohexylphosphine (B42057), and other impurities. Following the reaction, a quenching step is performed, often with an aqueous solution of a weak acid like ammonium (B1175870) chloride, to decompose any unreacted Grignard reagent and facilitate the separation of the desired product.

A detailed procedure for a related compound, dicyclohexylphosphine (B1630591) oxide, which shares the initial Grignard reaction step, involves the initial formation of cyclohexylmagnesium chloride from magnesium turnings and chlorocyclohexane (B146310) in diethyl ether, sometimes initiated with a crystal of iodine. chemicalbook.com The reaction mixture is then typically refluxed to ensure complete formation of the Grignard reagent. chemicalbook.com Subsequently, the Grignard solution is diluted with a solvent like THF and cooled before the phosphorus-containing electrophile is added. chemicalbook.com After the reaction is complete, an acidic workup is performed to isolate the product. chemicalbook.com

| Reactant/Reagent | Molar Ratio (relative to PCl₃) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Cyclohexylmagnesium Chloride | 2.0 - 2.2 | Tetrahydrofuran/Diethyl Ether | 0 - 25 | 2 - 4 | 60 - 85 |

| Phosphorus Trichloride | 1.0 | Tetrahydrofuran/Diethyl Ether | 0 - 25 | 2 - 4 | 60 - 85 |

Note: This data is compiled from typical Grignard reaction procedures for similar compounds and represents an expected range. Actual yields may vary based on specific reaction conditions and scale.

Novel Synthetic Approaches and Efficiency Improvements

One promising area of investigation is the use of alternative chlorinating agents for the conversion of dicyclohexylphosphine oxide to this compound. Dicyclohexylphosphine oxide can be synthesized with high yield (around 85%) from the reaction of cyclohexylmagnesium chloride and diethyl phosphite. chemicalbook.com The subsequent oxidation and chlorination of the resulting phosphine (B1218219) oxide presents a viable alternative pathway to the target compound.

Reactivity and Derivative Synthesis from Dicyclohexylphosphinyl Chloride

Role as a Phosphinylating Reagent

Dicyclohexylphosphinyl chloride ([chloro(cyclohexyl)phosphoryl]cyclohexane) is a type of phosphinic chloride. As with other acyl chlorides, the phosphorus atom is highly electrophilic, making the compound susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org This reactivity allows it to function as a phosphinylating agent, transferring the dicyclohexylphosphinyl group, (C₆H₁₁)₂P(O)-, to various nucleophiles. Reactions with water lead to hydrolysis, forming dicyclohexylphosphinic acid, while reactions with alcohols or amines would yield the corresponding phosphinate esters or phosphinic amides, respectively. chemistrysteps.com This reactivity is fundamental to its role in synthesizing more complex organophosphorus molecules.

Synthetic Utility in Phosphine (B1218219) and Phosphine Oxide Ligand Preparation

While this compound is a potent phosphinylating agent, the direct synthesis of many important phosphine and phosphine oxide ligands often starts from its trivalent precursor, chlorodicyclohexylphosphine (B95532), (C₆H₁₁)₂PCl. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This trivalent phosphorus compound is a versatile intermediate for creating the P-C and P-O bonds necessary for a diverse range of ligands used extensively in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Dicyclohexylphosphine (B1630591) oxide is a key ligand and synthetic intermediate that can be prepared from chlorodicyclohexylphosphine. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Although multiple synthetic routes exist, a common method involves the controlled hydrolysis of chlorodicyclohexylphosphine. chemicalbook.com This transformation provides access to a stable phosphine oxide which can be used in further reactions or as a ligand itself. lookchem.com

Table 1: Properties of Dicyclohexylphosphine Oxide

| Property | Value |

| CAS Number | 14717-29-4 |

| Molecular Formula | C₁₂H₂₃OP |

| Molecular Weight | 214.28 g/mol |

| Appearance | White solid |

| Melting Point | 73-75 °C |

| Boiling Point | 324 °C |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comlookchem.com

Phosphino-substituted N-aryl pyrroles, a class of valuable ligands, can be synthesized using chlorodicyclohexylphosphine as the key phosphorus-containing starting material. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The synthesis typically involves the reaction of chlorodicyclohexylphosphine with a lithiated N-aryl pyrrole (B145914) derivative. This nucleophilic substitution at the phosphorus center forges the P-C bond, yielding the desired phosphine ligand. These types of ligands have applications in various catalytic processes.

The synthesis of complex, sterically demanding phosphines like di-tert-butyl((dicyclohexylphosphino)methyl)phosphine also relies on chlorodicyclohexylphosphine as a precursor. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The preparation often involves reacting chlorodicyclohexylphosphine with a suitable organometallic reagent, such as a Grignard or organolithium compound derived from di-tert-butyl(methyl)phosphine. researchgate.netgoogle.com This method allows for the construction of bidentate phosphine ligands with tailored steric and electronic properties.

Dicyclohexylcyclopentylphosphine is another example of a tertiary phosphine ligand prepared from chlorodicyclohexylphosphine. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The synthesis is achieved by reacting chlorodicyclohexylphosphine with a cyclopentyl Grignard reagent (cyclopentylmagnesium halide) or cyclopentyl lithium. This reaction is a standard method for introducing alkyl or cycloalkyl groups onto a phosphorus center.

The bidentate ligand 1,2-Bis(dicyclohexylphosphinoxy)ethane is synthesized using a Michaelis-Arbuzov type rearrangement. chemicalbook.comsigmaaldrich.comsigmaaldrich.com In this process, chlorodicyclohexylphosphine is reacted with ethylene (B1197577) glycol in the presence of a base like triethylamine. chemicalbook.comsigmaaldrich.com The reaction proceeds through the formation of a phosphinite ester intermediate, which then rearranges to the more stable phosphine oxide product. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming P-O-C linkages and is widely used in the synthesis of phosphinate and phosphine oxide compounds. wikipedia.org

Formation of 1,1,2,2-Tetracyclohexyldiphosphine Monosulfide Ligand

Synthesis of Atropisomeric Diphosphine Dioxides (e.g., BICHEPO)

The synthesis of atropisomeric diphosphine dioxides, such as BICHEPO (1,1'-biphenyl-2,2'-diylbis(dicyclohexylphosphine oxide)), from this compound is a specialized process. While specific protocols starting directly from this compound are not widely documented, the general approach to constructing such biaryl phosphine oxides involves the coupling of aryl halides. In a hypothetical pathway, a dihalo-biaryl substrate could be reacted with a dicyclohexylphosphorus nucleophile, generated in situ from this compound, followed by oxidation to the phosphine oxide. The steric hindrance of the cyclohexyl groups plays a crucial role in inducing and maintaining the axial chirality in the final product.

Coordination Chemistry and Complex Formation

This compound and its derivatives are instrumental in the development of novel coordination complexes with various transition metals, finding applications in catalysis and materials science.

Synthesis and Structure of Gold(I) Phosphinyl-Thioformamide Complexes

The synthesis of gold(I) complexes often involves the reaction of a gold(I) precursor with a suitable phosphine ligand. While direct reaction of this compound with a thioformamide (B92385) to form a gold(I) phosphinyl-thioformamide complex is not explicitly described in available literature, a plausible route would involve the initial synthesis of a dicyclohexylphosphinyl-thioformamide ligand. This could be achieved by reacting this compound with a deprotonated thioformamide. The resulting ligand would then be reacted with a gold(I) source, such as tetrachloroauric acid or a gold(I) chloride-phosphine complex, to yield the target complex. The structural characterization of such complexes would typically involve techniques like X-ray crystallography and NMR spectroscopy to elucidate the coordination geometry around the gold center and the bonding characteristics of the phosphinyl-thioformamide ligand.

Reactions Yielding Phosphinoborines

The formation of phosphinoborines from phosphinyl chlorides represents a method for creating compounds with phosphorus-boron bonds. The reaction of this compound with a suitable boron-containing nucleophile, such as a borohydride (B1222165) or an organoborane, could potentially lead to the formation of a dicyclohexylphosphinoborine. The specific reaction conditions would be critical to control the reactivity and prevent the formation of undesired side products.

Phosphorus(V) Ligand Coupling Phenomena

Phosphorus(V) intermediates can facilitate ligand coupling reactions, a process that involves the formation of a new bond between two ligands attached to the phosphorus center. This type of reactivity can be triggered by the reaction of a phosphorus(III) compound with an oxidizing agent in the presence of the ligands to be coupled. While specific examples involving this compound are not prominent in the literature, one can envision a scenario where the dicyclohexylphosphinyl moiety acts as a spectator or a participating group in such a coupling reaction, leading to the formation of complex organic molecules. The mechanism often involves the formation of a hypervalent phosphorus(V) species, from which the coupled product is eliminated.

Reactions with Alkali Metals (e.g., Sodium in Cyclohexanol (B46403)/Diglyme)

The reaction of organophosphorus halides with alkali metals is a common method for the reduction of the phosphorus center and the formation of P-P or P-H bonds. The reaction of this compound with a potent reducing agent like sodium metal, typically in a solvent system like cyclohexanol/diglyme, is expected to lead to the reduction of the phosphinyl chloride. The specific products would depend on the reaction conditions, including stoichiometry and temperature. Possible outcomes include the formation of dicyclohexylphosphine or the coupling product, 1,1,2,2-tetracyclohexyldiphosphine. The presence of cyclohexanol suggests it may act as a proton source to quench anionic intermediates.

Catalytic Applications and Ligand Design in Transition Metal Mediated Reactions

Applications in Palladium-Catalyzed Transformations

Ligands derived from the dicyclohexylphosphino moiety are particularly prominent in palladium-catalyzed cross-coupling reactions. The combination of steric hindrance and strong electron-donating properties makes these ligands highly effective at stabilizing the active Pd(0) catalytic species and promoting the crucial oxidative addition step, especially with less reactive substrates like aryl chlorides.

The dicyclohexylphosphino group is a key component in many state-of-the-art ligand systems designed to overcome long-standing challenges in cross-coupling chemistry.

The synthesis of sterically hindered biaryls via the Suzuki-Miyaura reaction is a significant challenge in organic synthesis. The steric clash between substituents ortho to the coupling sites can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle. To overcome this, highly active catalysts are required, and ligand design plays a central role.

Bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands have emerged as the solution to this problem, and the dicyclohexylphosphino group is a prototypical example of the required structural motif. Ligands such as 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) and 2-(dicyclohexylphosphino)-2'-methylbiphenyl (B1349324) (MePhos) have proven to be exceptionally effective. mdpi.com The steric bulk provided by the cyclohexyl groups, combined with the biaryl backbone, creates a large, electron-rich pocket around the palladium center. This architecture facilitates the oxidative addition of sterically demanding aryl halides and promotes the subsequent steps needed to form tetrasubstituted C-C bonds, which are difficult to access with less hindered triarylphosphine ligands. researchgate.net The use of these catalysts has made the coupling of hindered aryl chlorides and tosylates a more routine and efficient process. researchgate.net

Research has shown that catalyst systems based on ligands with sufficient steric bulk are crucial for providing facile access to sterically encumbered biaryl products, sometimes even enabling reactions to proceed at room temperature.

The Mizoroki-Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is another cornerstone of palladium catalysis. The choice of ligand is critical in determining catalyst activity and stability, particularly under the high temperatures often required for the reaction.

In a study comparing a family of dichloro-bis(aminophosphine) palladium complexes, dichloro-bis(1-(dicyclohexylphosphinyl)piperidine)palladium was identified as a catalyst of choice for Heck reactions performed at 140 °C. While other related aminophosphine-based catalysts showed higher activity at a milder temperature of 100 °C, the dicyclohexylphosphinyl-containing complex demonstrated significant efficacy under more forcing conditions. This highlights the role of the dicyclohexylphosphino group in imparting thermal stability to the catalytic system, a valuable attribute for challenging Heck couplings.

The general applicability of these aminophosphine (B1255530) complexes as easily accessible, air-stable, and highly active catalysts underscores the utility of dicyclohexylphosphinyl derivatives in C-C bond formation.

The palladium-catalyzed cyanation of aryl halides is a vital method for synthesizing aryl nitriles, which are key intermediates in pharmaceuticals and materials science. A significant challenge in this reaction is catalyst poisoning by the cyanide anion. The design of robust ligands that can shield the palladium center and maintain catalytic activity is therefore essential.

Ligands incorporating the dicyclohexylphosphino group have been successfully employed for this transformation. For example, a hydrophilic phosphinobiphenyl amidosulfonate ligand, 2′-(dicyclohexylphosphino)-2-{[(sulfonatomethyl)amino]carbonyl}[1,1′-biphenyl], has been used in the palladium-catalyzed cyanation of aryl bromides. mdpi.com This reaction utilizes the non-toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source in an aqueous-organic solvent system. mdpi.com

Similarly, biaryl phosphine ligands that feature the dicyclohexylphosphino group, such as XPhos, are effective for the palladium-catalyzed cyanation of heterocyclic halides. alfa-chemistry.com The steric bulk and electron-donating character of the dicyclohexylphosphino moiety are critical for promoting the challenging coupling with cyanide while resisting catalyst deactivation.

| Ligand Type | Example Ligand | Application | Key Features |

|---|---|---|---|

| Phosphinobiphenyl Amidosulfonate | 2′-(dicyclohexylphosphino)-2-{[(sulfonatomethyl)amino]carbonyl}[1,1′-biphenyl] | Cyanation of aryl bromides with K₄[Fe(CN)₆] mdpi.com | Water-soluble, facilitates reaction in aqueous media. |

| Dialkylbiaryl Phosphine | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Cyanation of heterocyclic halides alfa-chemistry.com | Bulky and electron-rich, high activity and stability. |

The Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds, has been extended to include a wide range of nitrogen-based nucleophiles, including amides. The N-arylation of amides is particularly challenging due to the lower nucleophilicity of amides compared to amines. This necessitates the use of highly active catalyst systems, often based on bulky, electron-rich phosphine ligands.

Ligands derived from the dicyclohexylphosphino scaffold have been developed to address this challenge. For instance, dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine has been utilized as an effective PN₂-type ligand for the palladium-catalyzed amination of aryl chlorides with various amines. This demonstrates the adaptability of the dicyclohexylphosphino framework, where substitution on the phosphorus atom can be tuned to optimize catalytic performance for specific C-N bond-forming reactions.

Cross-Coupling Reactions Employing Dicyclohexylphosphinyl-Derived Ligands

Applications in Rhodium-Catalyzed Transformations

While heavily utilized in palladium catalysis, ligands containing the dicyclohexylphosphino group also find application in rhodium-catalyzed reactions. The steric and electronic properties conferred by the cyclohexyl groups are beneficial in controlling the reactivity and selectivity of rhodium centers in processes like hydrogenation and hydroacylation.

For example, the bisphosphine ligand 6,6'-bis(dicyclohexylphosphino)-3,3'-dimethoxy-2,2',4,4'-tetramethyl-1,1'-biphenyl has been synthesized and used in rhodium(I)-catalyzed asymmetric hydrogenation. documentsdelivered.com In this context, the chiral backbone of the ligand, combined with the properties of the dicyclohexylphosphino groups, helps to create a chiral environment around the rhodium atom, enabling the enantioselective reduction of prochiral substrates.

Applications in Nickel-Catalyzed Transformations

Nickel-catalyzed cross-coupling reactions have gained prominence as a more sustainable alternative to palladium-catalyzed systems. researchgate.net Ligands incorporating both adamantyl and dicyclohexylphosphinyl groups have proven to be highly effective in these transformations. The bulky and electron-rich nature of these ligands facilitates challenging cross-coupling reactions, such as the N-arylation of amides. researchgate.netthieme-connect.com

A notable example is the use of a nickel catalyst with the ligand 8-[2-(dicyclohexylphosphinyl)phenyl]-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane (CyPAd-DalPhos) for the N-arylation of a wide range of amides with various (hetero)aryl electrophiles, including chlorides, bromides, tosylates, and mesylates. thieme-connect.com The use of a dual-base system, such as DBU/NaTFA, is also crucial for the success of these reactions. researchgate.netthieme-connect.com The adamantane (B196018) moiety, a bulky diamondoid hydrocarbon, contributes to the steric hindrance of the ligand, which is often beneficial for catalytic activity. sinocompound.com The accessibility of adamantane through improved synthetic methods has facilitated its incorporation into ligand design. sinocompound.com

Representative Nickel-Catalyzed N-Arylation of Amides:

| Ligand | Electrophile Scope | Nucleophile Scope | Base System |

|---|

Applications in Iridium-Catalyzed Transformations

Iridium-catalyzed hydrogen isotope exchange (HIE) is a powerful method for introducing deuterium (B1214612) and tritium (B154650) into organic molecules. researchgate.net This technique is particularly valuable in the pharmaceutical industry for preparing labeled compounds used in metabolic studies and as internal standards. researchgate.netnih.govstrath.ac.uk Chelated N-heterocyclic carbene (NHC)-phosphine ligands containing a dicyclohexylphosphinyl group have emerged as highly effective catalysts for directed HIE. acs.org

Iridium-Catalyzed Directed Hydrogen Isotope Exchange:

| Catalyst Type | Application | Key Features |

|---|

Mechanistic and Design Considerations for Dicyclohexylphosphinyl Ligands in Catalysis

The effectiveness of dicyclohexylphosphinyl-containing ligands in transition metal catalysis stems from a combination of their steric and electronic properties. The bulky cyclohexyl groups create a sterically demanding environment around the metal center, which can influence reaction selectivity and promote challenging reductive elimination steps. nih.gov The electron-donating nature of the dicyclohexylphosphinyl group increases the electron density on the metal center, which can enhance its reactivity in oxidative addition and other key catalytic steps. nih.gov

Mechanistic studies and computational analysis are crucial for understanding how these ligands influence catalytic cycles and for the rational design of new and improved catalysts. nih.govcore.ac.ukscispace.com The interplay between ligand bulk and electron-donating ability is a key consideration in optimizing catalyst performance for specific applications, such as Suzuki-Miyaura coupling and C-N cross-coupling reactions. sinocompound.comnih.gov The design of ancillary ligands is a central theme in catalysis, as they play a critical role in controlling the molecular parameters of the catalytic process. d-nb.info By fine-tuning the structure of ligands containing the dicyclohexylphosphinyl moiety, researchers can develop catalysts with enhanced activity, selectivity, and stability for a wide range of chemical transformations. nih.gov

Influence of Steric and Electronic Properties on Catalytic Activity

Steric Properties: The Tolman Cone Angle

A primary descriptor for the steric bulk of a phosphine ligand is the Tolman cone angle (θ). This angle provides a quantitative measure of the physical space a ligand occupies around a metal center. researchgate.netwikipedia.org Ligands with large cone angles can create a sterically demanding environment, which can be advantageous in catalysis. For instance, bulky ligands can promote the formation of coordinatively unsaturated metal complexes, which are often the active species in a catalytic cycle. libretexts.org

Dicyclohexylphosphino-based ligands are characterized by their significant steric presence. While the exact cone angle for dicyclohexylphosphine (B1630591) (PCy₂H) is not commonly cited, the closely related and structurally similar tricyclohexylphosphine (B42057) (PCy₃) is a well-studied example of a bulky phosphine ligand. The established Tolman cone angle for PCy₃ is 170°. wikipedia.org This large value indicates substantial steric hindrance, which influences the number of ligands that can coordinate to a metal center and the geometry of the resulting complex. libretexts.org This steric pressure can accelerate reductive elimination, the product-forming step in many cross-coupling reactions, by destabilizing the crowded metal center in the transition state. However, excessive steric bulk can also hinder the initial oxidative addition step by preventing the substrate from accessing the metal center. nih.gov

Electronic Properties: Electron Density and Basicity

The electronic nature of dicyclohexylphosphino ligands is characterized by high electron density on the phosphorus atom, making them strong σ-donors. libretexts.org The electron-donating ability of a phosphine is often quantified by its basicity, expressed as its pKₐ value. Tricyclohexylphosphine, a reliable proxy, exhibits a high pKₐ of 9.7, indicating strong electron-donating capability. wikipedia.org

This high electron density is crucial for stabilizing metal centers in low oxidation states, such as Pd(0), which is a key intermediate in many cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. wikipedia.orgchemicalbook.com By donating electron density to the metal, the ligand makes the metal center more nucleophilic and thus more reactive towards oxidative addition. lookchem.com During oxidative addition, the metal center inserts into a bond (e.g., a carbon-halogen bond), and its oxidation state increases. A more electron-rich metal center facilitates this step. Conversely, the final, product-forming step of many catalytic cycles is reductive elimination, where a new bond is formed and the metal's oxidation state is reduced. While strong electron-donating ligands facilitate oxidative addition, they can slow down reductive elimination. Therefore, a delicate balance of steric and electronic factors is required for optimal catalytic activity. wikipedia.org

The interplay between steric and electronic effects is summarized in the table below, using tricyclohexylphosphine as a representative example for the dicyclohexylphosphino ligand class.

| Ligand Property | Parameter | Value (for PCy₃ as proxy) | Influence on Catalytic Steps |

| Steric Bulk | Tolman Cone Angle (θ) | 170° wikipedia.org | Promotes reductive elimination; can hinder oxidative addition if excessively bulky. libretexts.orgnih.gov |

| Electron Donating Ability | pKₐ | 9.7 wikipedia.org | Facilitates oxidative addition by increasing electron density on the metal; can slow reductive elimination. lookchem.com |

Catalyst Stability and Recyclability in Dicyclohexylphosphinyl Systems

The stability and recyclability of a catalyst are critical factors for its application in industrial processes, impacting both economic viability and environmental sustainability. mdpi.com Ligands derived from dicyclohexylphosphinyl chloride contribute to these aspects, although their inherent properties can present both advantages and challenges.

Furthermore, while phosphine ligands are crucial for stabilizing the active catalytic species, palladium catalysts, especially those with monodentate phosphines, can be prone to decomposition into inactive palladium black. rsc.org This is a common deactivation pathway for homogeneous catalysts.

Efforts to improve the recyclability of palladium catalysts often focus on immobilizing the catalyst system. Porous organic polymers (POPs) functionalized with phosphine groups have been developed as supports for palladium catalysts. nih.gov These systems aim to combine the high activity of a homogeneous catalyst with the ease of separation and recycling of a heterogeneous catalyst. For instance, a palladium catalyst supported on a polymer network containing phosphine centers demonstrated high efficiency in Suzuki-Miyaura reactions and could be recycled multiple times with only a minor loss of activity. nih.gov Another strategy to enhance recyclability is the use of organic solvent nanofiltration (OSN), which allows for the separation of the catalyst from the product stream, enabling its reuse in subsequent batches. rsc.orgchemicalbook.com This method has been successfully applied to recover and reuse homogeneous palladium catalysts, demonstrating the potential for sustainable application. chemicalbook.com

Spectroscopic and Structural Elucidation of Dicyclohexylphosphinyl Chloride and Its Complexes

Single-Crystal X-ray Diffraction Studies for Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful and non-destructive analytical method that yields precise information regarding the internal lattice of crystalline materials. organicchemistrydata.org This technique is the gold standard for determining the three-dimensional structure of a molecule, providing exact measurements of unit cell dimensions, bond lengths, and bond angles. organicchemistrydata.orgmdpi.com The process involves directing monochromatic X-rays onto a single crystal of the substance. cymitquimica.com The crystal lattice diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms. cymitquimica.comhmdb.ca This diffraction pattern is recorded by a detector and mathematically analyzed to generate a detailed model of the molecular and crystal structure. organicchemistrydata.orghmdb.ca

This method is crucial for unambiguously identifying the products of chemical reactions and understanding their stereochemistry. cymitquimica.com For a molecule like dicyclohexylphosphinyl chloride, a single-crystal X-ray diffraction study would reveal the precise geometry around the central phosphorus atom, including the P=O, P-Cl, and P-C bond lengths and the C-P-C, Cl-P=O, and C-P-Cl bond angles. It would also define the conformation of the two cyclohexyl rings.

While this technique is invaluable, specific crystallographic data such as unit cell parameters, bond lengths, or bond angles for this compound are not available in the reviewed literature. However, studies on related complexes, such as cis-bis(dicyclohexylphosphine)dihalogeno-nickel(II), have successfully utilized this method to confirm their structure in the solid state. rsc.org In one such complex, the average Ni-P distance was determined to be 2.15(1) Å. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Phosphorus-31 (³¹P) NMR is particularly useful for studying phosphorus-containing compounds due to the 100% natural abundance and spin of ½ of the ³¹P nucleus, which results in sharp and easily interpretable spectra. researchgate.net The chemical shift in ³¹P NMR is highly sensitive to the electronic environment and coordination number of the phosphorus atom. researchgate.netucsb.edu Chemical shifts are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. researchgate.net

For this compound, which is a phosphorus(V) compound, the phosphorus atom is in a +5 oxidation state and is bonded to two carbon atoms, one oxygen atom, and one chlorine atom. Based on typical chemical shift ranges for similar structures, the signal for this compound is expected to appear in a specific region of the spectrum. science-and-fun.de

| Phosphorus Compound Type | Typical ³¹P Chemical Shift Range (ppm) |

|---|---|

| C₂P(=O)Hal | 40 to 90 |

| C₃P=O | 20 to 60 |

| Phosphorus(V) Compounds (general) | -100 to 100 |

Data derived from typical chemical shift charts. science-and-fun.de

The specific chemical shift for this compound would provide confirmation of the phosphoryl group (P=O) and the presence of the halogen. Furthermore, ³¹P NMR is effective in studying ligand exchange and complexation, where a significant change in the phosphorus chemical shift would be observed upon coordination to a metal center. researchgate.net

Proton (¹H) NMR provides information on the number and types of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum would be dominated by signals from the cyclohexyl rings. Due to the complexity of the overlapping signals from the 22 protons on the two rings, the spectrum would likely show a series of broad multiplets in the aliphatic region (approximately 1.1 to 2.3 ppm). chemicalbook.com The proton on the carbon attached to the phosphorus atom (P-CH) might be shifted further downfield and could show coupling to the phosphorus nucleus.

Carbon-13 (¹³C) NMR is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. organicchemistrydata.orgresearchgate.netguidechem.com In a proton-decoupled ¹³C NMR spectrum of this compound, distinct signals would be expected for the different carbons of the cyclohexyl rings. Due to the symmetry of the molecule, four distinct carbon signals for each cyclohexyl ring might be expected, unless there is restricted rotation or specific conformational locking. The carbon atom directly attached to the phosphorus (C-P) would exhibit coupling to the ³¹P nucleus, resulting in a doublet. Its chemical shift would be influenced by the electronegativity of the phosphorus group.

| Carbon Environment | Expected ¹³C Chemical Shift Range (ppm) |

|---|---|

| Cyclohexyl C-P | 35 - 50 (doublet due to ¹JC-P coupling) |

| Cyclohexyl CH₂ (adjacent to C-P) | 25 - 35 |

| Other Cyclohexyl CH₂ | 20 - 30 |

Estimated chemical shift ranges based on general principles and data for related structures. chemicalbook.comresearchgate.net

Mass Spectrometry for Molecular Characterization (e.g., ESI-MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar molecules, allowing for the analysis of intact molecular ions with minimal fragmentation. mdpi.com

For this compound, high-resolution ESI-MS would be used to accurately determine its molecular mass, which can then be compared to the calculated theoretical mass to confirm the molecular formula.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₂ClOP | cymitquimica.com |

| Calculated Molecular Weight | 248.73 g/mol | |

| Monoisotopic Mass | 248.10968 Da |

The mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺ or other adducts depending on the solvent system used. The isotopic pattern of the molecular ion peak would also be characteristic, clearly showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximately 3:1 ratio).

Computational Chemistry and Mechanistic Insights

In Silico Ligand Design and Substrate Binding Energy Analysis in Iridium(I) Systems

In silico methods, which involve computer-based simulations, are crucial in the rational design of ligands for transition-metal catalysis. For iridium(I) systems, where phosphine (B1218219) ligands are commonly employed, computational approaches can predict how modifications to the ligand structure, such as those derived from dicyclohexylphosphinyl chloride, will affect catalytic activity and selectivity. prochemonline.combris.ac.uk

A key aspect of this process is the analysis of substrate binding energies. The binding energy represents the strength of the interaction between the iridium catalyst and the substrate. A binding energy that is too weak may result in insufficient substrate activation, while one that is too strong can lead to product inhibition, where the product does not readily dissociate from the metal center, thus halting the catalytic cycle.

Computational studies on various iridium-phosphine complexes have demonstrated that DFT can be used to model the intrinsic activity for processes like alkane dehydrogenation. nih.gov While specific data on dicyclohexylphosphinyl-ligated iridium(I) is limited, the methodology is well-established. Researchers can calculate and compare the binding energies of different substrates to a modeled [Ir(I)-(PR2R')] complex. These calculations help in tuning the electronic and steric properties of the phosphine ligand to achieve optimal binding and, consequently, higher catalytic efficiency. prochemonline.comrsc.org For example, DFT calculations can predict how the bulky cyclohexyl groups on a dicyclohexylphosphinyl ligand would influence the stability of catalyst-substrate complexes and the transition states for key reaction steps. nih.gov

Table 1: Illustrative DFT-Calculated Binding Energies in a Model Iridium(I) Phosphine System Note: This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of iridium-phosphine complexes.

| Substrate | Ligand Type | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| Propene | Model Phosphine A (Less Bulky) | -12.5 |

| Propene | Model Phosphine B (Bulky, e.g., PCy₂) | -10.2 |

| Ethylene (B1197577) | Model Phosphine A (Less Bulky) | -14.1 |

| Ethylene | Model Phosphine B (Bulky, e.g., PCy₂) | -11.8 |

| 1-Hexene | Model Phosphine B (Bulky, e.g., PCy₂) | -9.7 |

Density Functional Theory (DFT) Studies on Catalytic Cycles and Reaction Intermediates

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the detailed mechanisms of catalytic reactions. bris.ac.uk It allows for the calculation of the electronic structure of molecules and the mapping of potential energy surfaces for chemical reactions. This provides a step-by-step understanding of a catalytic cycle, including the identification of transient intermediates and the calculation of activation barriers for each elementary step.

For a catalytic process involving a ligand derived from this compound, DFT studies would typically involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, and all plausible reaction intermediates and transition states.

Energy Profiling: Determining the relative free energies of all stationary points along the reaction coordinate to construct a complete energy profile of the catalytic cycle. This helps identify the rate-determining step.

Mechanism Elucidation: Comparing different potential pathways to determine the most favorable mechanism. For instance, in cross-coupling reactions, DFT can help distinguish between different proposed cycles, such as Pd(II)/Pd(IV) mechanisms in Heck catalysis. researchgate.net

Studies on related phosphine-ligated metal catalysts have successfully used DFT to model key steps like oxidative addition, reductive elimination, and migratory insertion. researchgate.net For example, DFT calculations have been employed to propose a detailed mechanism for the hydroformylation of propene using iridium–phosphine ligand complexes, providing insights into the energies of various intermediates. rsc.org Similar approaches could be applied to understand the activation of the P-Cl bond in this compound itself or the behavior of the resulting phosphinyl ligand in a catalytic cycle. researchgate.net

Molecular Modeling of Catalyst-Substrate Interactions

Beyond the electronic energies calculated by DFT, molecular modeling provides a broader set of tools to analyze the physical and spatial interactions between a catalyst and its substrate. Techniques such as force field-based molecular dynamics (MD) and docking simulations can offer insights into how a catalyst accommodates a substrate within its coordination sphere. doi.org

For a bulky ligand like a dicyclohexylphosphinyl derivative, steric interactions are paramount. Molecular modeling can visualize and quantify these interactions, explaining observed selectivities (e.g., regioselectivity or enantioselectivity). Key parameters derived from molecular modeling include:

Steric Maps: Visual representations of the space occupied by the ligand around the metal center, highlighting accessible regions for substrate binding.

Non-covalent Interactions (NCIs): Analysis of weaker interactions, such as van der Waals forces or hydrogen bonds between the ligand and the substrate, which can play a subtle but critical role in stabilizing transition states.

Conformational Analysis: For flexible ligands containing cyclohexyl rings, modeling can determine the preferred conformations and how they change during the catalytic cycle.

For instance, molecular dynamics simulations can be used to study the behavior of phosphine ligands and catalytic precursors within constrained environments like Metal-Organic Frameworks (MOFs), providing a dynamic picture of the catalyst's environment. doi.org This level of analysis is crucial for understanding how the three-dimensional structure of a catalyst, influenced by ligands like those formed from this compound, governs its function.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Iridium(I) |

| Propene |

| Ethylene |

| 1-Hexene |

Future Perspectives and Advanced Research Avenues

Innovation in Dicyclohexylphosphinyl-Based Ligand Architectures for Enhanced Catalytic Performance

The performance of a metal catalyst is intrinsically linked to the properties of its ligands. The dicyclohexylphosphino group is a key component in many state-of-the-art ligand systems due to its steric bulk and electron-donating nature. Research in this area focuses on rationally designing new ligand architectures to further enhance catalytic activity and broaden their utility.

A major advancement has been the development of dialkylbiaryl phosphine (B1218219) ligands, famously known as Buchwald ligands, where a dicyclohexylphosphino group is attached to a biphenyl (B1667301) scaffold. wikipedia.org Ligands such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) have demonstrated exceptional activity in palladium-catalyzed cross-coupling reactions. nih.govnih.gov The steric hindrance provided by the dicyclohexyl groups and the biaryl backbone facilitates the formation of the catalytically active monoligated palladium(0) species, which is crucial for high reactivity. nih.gov

Future innovations are directed towards the fine-tuning of these biaryl scaffolds. By modifying substituents on the biphenyl core, researchers can precisely adjust the ligand's electronic and steric properties to optimize performance for specific transformations. wikipedia.org For instance, the development of sulfonated XPhos allows for reactions to be conducted in aqueous media, aligning with the principles of green chemistry. wikipedia.org

Furthermore, the incorporation of chirality into the ligand structure is a significant avenue of research. Chiral ligands derived from dicyclohexylphosphinyl precursors are being explored for asymmetric catalysis, a field of immense importance for the synthesis of enantiomerically pure pharmaceuticals. An example includes the synthesis of chiral cyclophosphazane (CycloP) ligands from the reaction of dichlorocyclophosphazanes with chiral diols, which have shown promise in gold- and nickel-catalyzed asymmetric reactions. nih.gov

| Ligand Class | Key Structural Feature | Primary Application Area | Example Ligand |

|---|---|---|---|

| Simple Trialkylphosphines | P(Cyclohexyl)₂R | General cross-coupling | Tricyclohexylphosphine (B42057) |

| Buchwald Biaryl Phosphines | Dicyclohexylphosphino group on a biaryl backbone | C-N, C-C, C-O, C-S couplings | XPhos, SPhos |

| Chiral Phosphine Ligands | Incorporation of chiral centers or axial chirality | Asymmetric catalysis | CycloP Ligands |

| Functionalized Biaryl Phosphines | Water-solubilizing or other functional groups | Aqueous catalysis, specialized applications | Sulfonated XPhos |

Broadening the Scope of Catalytic Transformations mediated by Dicyclohexylphosphinyl Systems

Catalytic systems based on dicyclohexylphosphinyl ligands, particularly with palladium, are renowned for their effectiveness in a range of cross-coupling reactions. Initially celebrated for their success in Suzuki-Miyaura (carbon-carbon bond formation) and Buchwald-Hartwig amination (carbon-nitrogen bond formation) reactions, their application has expanded significantly. wikipedia.org

Research is actively pushing the boundaries of these catalytic systems to include a wider array of bond-forming reactions. The formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, for example, is crucial for the synthesis of many pharmaceuticals and materials. Ligands like XPhos and BrettPhos have been successfully employed in Pd-catalyzed C-O coupling of phenols with aryl halides. wikipedia.orgsigmaaldrich.com Similarly, palladium complexes of AlPhos have been used to create aryl thioethers through C–S cross-coupling. wikipedia.org

The utility of these phosphine ligands extends beyond palladium catalysis. They have been successfully applied in transformations catalyzed by other transition metals like nickel, gold, silver, copper, and rhodium. wikipedia.org For example, Buchwald-type ligands have been identified as top-performing ligands in nickel-catalyzed Suzuki-Miyaura and C-N coupling reactions, in some cases outperforming traditional bisphosphine ligands. ucla.edu These findings open up new possibilities for catalysis, as nickel is a more earth-abundant and less expensive metal than palladium.

The scope of compatible substrates has also been broadened. Dicyclohexylphosphinyl-based catalysts have shown high efficacy in coupling challenging substrates, such as unactivated aryl chlorides and sterically hindered starting materials, which were previously difficult to transform. sigmaaldrich.com

| Reaction Type | Bond Formed | Typical Ligand | Example Application | Reported Yield |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | XPhos, SPhos | Coupling of aryl chlorides with boronic acids. sigmaaldrich.com | High to excellent |

| Buchwald-Hartwig Amination | C-N | XPhos, BrettPhos | Arylation of primary and secondary amines. wikipedia.org | High to excellent |

| C-O Coupling | C-O | t-BuXPhos, BrettPhos | Coupling of phenols with aryl halides. sigmaaldrich.com | High yields |

| Sonogashira Coupling | C-C (alkyne) | XPhos | Copper-free coupling of aryl halides with terminal alkynes. nih.gov | Good to excellent |

| Negishi Coupling | C-C | CPhos | Coupling of secondary alkylzinc reagents with aryl halides. wikipedia.org | Effective |

| Nickel-Catalyzed C-N Coupling | C-N | SPhos, XPhos | Coupling of aryl chlorides with morpholine. ucla.edu | High reactivity |

Sustainable Phosphorus Chemistry and the Role of Dicyclohexylphosphinyl Compounds in Green Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing catalyst development. Dicyclohexylphosphinyl-based systems are well-suited to advance these goals in several ways.

A key principle of green chemistry is catalysis. Catalysts, by their nature, are used in small amounts and can be recycled, reducing waste. The high activity of palladium complexes with dicyclohexylphosphinyl ligands like XPhos allows for very low catalyst loadings (down to mol% or even ppm levels), which minimizes the amount of precious metal required and reduces costs and environmental impact. nih.gov This high efficiency leads to a better atom economy and a lower E-Factor (Environmental Factor), a key metric in green chemistry that measures the amount of waste generated per kilogram of product. nih.govresearchgate.net

The development of highly active catalysts also enables reactions to be performed under milder conditions, reducing energy consumption. nih.gov Furthermore, the robustness of these ligands has facilitated the development of catalytic protocols in more environmentally benign solvents, including water. wikipedia.org

From the perspective of sustainable phosphorus chemistry, the efficient synthesis and use of organophosphorus compounds are critical. Traditional methods often rely on hazardous reagents. The development of synthetic routes to valuable phosphine ligands from precursors like dicyclohexylphosphinyl chloride that proceed with high yield and selectivity contributes to a more sustainable phosphorus lifecycle. The ultimate goal is to move away from processes that utilize elemental white phosphorus, a hazardous and energy-intensive starting material. researchgate.net While direct routes from less hazardous sources are still a major research challenge, the high efficiency of dicyclohexylphosphinyl-based catalysts ensures that the phosphorus used in their synthesis is leveraged to its maximum potential.

| Green Chemistry Principle | Contribution of Dicyclohexylphosphinyl Systems | Metric/Indicator |

|---|---|---|

| Catalysis | High turnover numbers (TON) and turnover frequencies (TOF) | Low catalyst loading (mol % to ppm) |

| Atom Economy | High-yielding reactions with minimal byproduct formation | High % Atom Economy |

| Less Hazardous Chemical Syntheses | Enables use of less reactive (and less hazardous) starting materials like aryl chlorides | Reduced reliance on organometallic reagents |

| Design for Energy Efficiency | Many reactions proceed at or near room temperature. nih.gov | Lower energy consumption |

| Safer Solvents and Auxiliaries | Development of water-soluble ligands for aqueous-phase catalysis. wikipedia.org | Reduced use of volatile organic compounds (VOCs) |

Integration of Dicyclohexylphosphinyl Systems in Pharmaceutical and Agrochemical Synthesis Research as Key Intermediates

The complex molecular structures that characterize many active pharmaceutical ingredients (APIs) and agrochemicals often require sophisticated synthetic methods for their construction. Cross-coupling reactions catalyzed by palladium complexes bearing dicyclohexylphosphinyl-based ligands have become a cornerstone technology in both pharmaceutical and agrochemical research and development. researchgate.net this compound, as the ultimate precursor to these essential ligands, is therefore a critical starting material for these industries.

In pharmaceutical synthesis, the reliability and broad functional group tolerance of these catalytic systems are paramount. The Buchwald-Hartwig amination, for instance, is one ofthe most widely used methods for constructing the C-N bonds that are ubiquitous in medicinal chemistry. The XPhos ligand has been instrumental in the synthesis of numerous bioactive compounds. For example, it was used in a key step for the synthesis of DAPH analogues, which are being investigated for the treatment of Alzheimer's disease. nih.gov More recently, a precatalyst based on XPhos, PdCl₂(XPhos)₂, has been successfully applied to the synthesis of Tamoxifen, a widely used drug for the treatment of breast cancer. nih.gov

In the agrochemical industry, the discovery of new, effective, and safe fungicides, herbicides, and insecticides relies on the ability to efficiently synthesize and screen diverse libraries of chemical compounds. Pyridine-based structures are a common motif in many agrochemicals, and their synthesis often involves cross-coupling reactions to construct the desired molecular framework. The development of robust catalytic methods using dicyclohexylphosphinyl-based ligands has significantly streamlined the discovery process for new agrochemical leads. nih.gov

| Bioactive Compound/Analogue | Therapeutic/Application Area | Key Synthetic Step | Ligand Used |

|---|---|---|---|

| DAPH Analogues | Alzheimer's Disease Research. nih.gov | Pd-catalyzed C-N coupling | XPhos |

| Tamoxifen | Breast Cancer Treatment. nih.gov | Suzuki-Miyaura Coupling | XPhos |

| Carbazoles | Organic Materials, Pharmaceutical Scaffolds. nih.gov | Pd-catalyzed cyclization | XPhos |

| HIV Integrase Inhibitors | Antiviral Research. nih.gov | Pd-catalyzed C-N coupling of picolinamide | XPhos |

| Benzimidazolones | Pharmaceutical Scaffolds. nih.gov | Pd-catalyzed cyclization of ureas | XPhos |

Q & A

Q. What are the standard synthetic routes for dicyclohexylphosphinyl chloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reaction of dicyclohexylphosphine with chlorine gas or sulfuryl chloride under controlled conditions. Key variables include temperature (optimized between 0–5°C to prevent side reactions), solvent choice (e.g., anhydrous dichloromethane to avoid hydrolysis), and stoichiometric ratios of reactants. Post-synthesis purification often involves fractional distillation or column chromatography to isolate the product from unreacted starting materials or byproducts like phosphine oxides. Analytical methods such as P NMR and IR spectroscopy are critical for confirming structural integrity .

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Chromatography : Reverse-phase HPLC with UV detection (210–230 nm) is effective for purity assessment, using a C18 column and acetonitrile/water gradients .

- Spectroscopy : P NMR provides direct insight into the phosphorus environment, with chemical shifts typically around 40–50 ppm for phosphinyl chlorides. IR spectroscopy identifies P-Cl stretches (~500–600 cm) .

- Elemental Analysis : Combustion analysis for phosphorus and chlorine content validates stoichiometric ratios .

Q. How should researchers handle and store this compound to prevent degradation?

Store under inert gas (argon or nitrogen) at –20°C in amber glass containers to mitigate hydrolysis and photodegradation. Conduct periodic purity checks via HPLC or NMR. Use anhydrous solvents (e.g., THF, DCM) during experimental workflows. Safety protocols must include fume hood usage and PPE (nitrile gloves, lab coats) due to its corrosive and moisture-sensitive nature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., nucleophilic substitution vs. hydrolysis)?

Contradictions often arise from variations in experimental conditions:

- Solvent Effects : Hydrolysis dominates in protic solvents (e.g., water, alcohols), while nucleophilic substitution is favored in aprotic solvents like toluene.

- Catalytic Impurities : Trace bases (e.g., triethylamine) accelerate substitution by scavenging HCl.

- Methodological Bias : Review studies for inadequate allocation concealment or blinding, which may inflate effect sizes (e.g., overstated yields due to selective reporting) .

Propose a systematic review framework (PRISMA guidelines) to compare studies, stratify data by solvent, temperature, and catalyst use, and apply meta-regression to identify confounding variables .

Q. What strategies optimize the use of this compound in asymmetric catalysis, particularly for stereoselective P–C bond formation?

- Ligand Design : Pair with chiral auxiliaries (e.g., BINOL derivatives) to control stereochemistry. Monitor reaction progress via P NMR to detect intermediate phosphoramidite species.

- Kinetic Control : Lower temperatures (–30°C) favor kinetic products, while thermodynamic control (room temperature) may lead to racemization.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and identify steric/electronic factors influencing enantioselectivity .

Q. How does the steric bulk of dicyclohexyl groups influence the compound’s reactivity in organometallic applications?

The dicyclohexyl groups create a sterically hindered environment, which:

- Slows Downside Reactions : Reduces unwanted ligand displacement in metal complexes (e.g., Pd-catalyzed cross-couplings).

- Enhances Thermal Stability : Compare thermogravimetric analysis (TGA) data with less bulky analogs (e.g., dimethylphosphinyl chloride) to quantify decomposition thresholds.

- Impacts Solubility : Low solubility in polar solvents necessitates alternative reaction media (e.g., ionic liquids) .

Q. What methodologies address discrepancies in reported toxicity or environmental impact data for this compound?

- Systematic Review : Apply Cochrane Collaboration guidelines to assess study quality, focusing on blinding, randomization, and confounder adjustment .

- Ecotoxicological Assays : Use Daphnia magna or Vibrio fischeri bioluminescence assays to standardize toxicity metrics. Cross-validate with HPLC-MS for degradation product identification .

- Lifecycle Analysis : Track hydrolytic byproducts (e.g., phosphinic acids) in wastewater using ion chromatography .

Methodological Considerations

- Data Validation : Replicate experiments across independent labs to control for batch-to-batch variability in reagent purity .

- Ethical Reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to ensure translational relevance .

- Bias Mitigation : Pre-register protocols (e.g., Open Science Framework) to minimize publication bias and selective outcome reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.